molecular formula C31H25N3O6 B7811492 MFCD06639736

MFCD06639736

Cat. No.: B7811492
M. Wt: 535.5 g/mol
InChI Key: PNABTZMHLCQKTK-CJLVFECKSA-N
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Description

The compound “MFCD06639736” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure features multiple functional groups, including cyano, methoxy, and isoindole moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06639736” typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Introduction of the prop-2-en-1-ylamino group: This step may involve amination reactions with allylamine.

    Formation of the isoindole moiety: This can be synthesized through cyclization reactions involving phthalic anhydride and amines.

    Esterification: The final step involves esterification reactions to form the phenylpropanoate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    MFCD06639736: shares similarities with other compounds containing cyano, methoxy, and isoindole groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O6/c1-3-15-33-28(35)22(19-32)16-21-13-14-26(27(18-21)39-2)40-31(38)25(17-20-9-5-4-6-10-20)34-29(36)23-11-7-8-12-24(23)30(34)37/h3-14,16,18,25H,1,15,17H2,2H3,(H,33,35)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNABTZMHLCQKTK-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC=C)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC=C)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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